molecular formula C8H12N2S B12846033 4-(Piperidin-2-yl)thiazole

4-(Piperidin-2-yl)thiazole

Cat. No.: B12846033
M. Wt: 168.26 g/mol
InChI Key: IZDACMGXGCWQBE-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)thiazole is a heterocyclic compound that features both a piperidine ring and a thiazole ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with piperidine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The piperidine ring can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

4-(Piperidin-2-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)thiazole involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    Thiazole: A five-membered ring containing sulfur and nitrogen atoms.

    Piperine: An alkaloid with a piperidine ring, known for its bioactive properties.

Uniqueness: 4-(Piperidin-2-yl)thiazole is unique due to its combination of both piperidine and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets compared to compounds containing only one of these rings .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4-piperidin-2-yl-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h5-7,9H,1-4H2

InChI Key

IZDACMGXGCWQBE-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CSC=N2

Origin of Product

United States

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